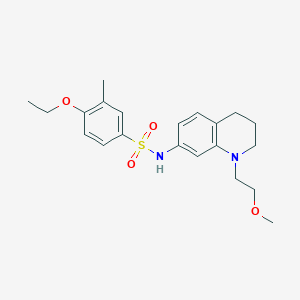

4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-4-27-21-10-9-19(14-16(21)2)28(24,25)22-18-8-7-17-6-5-11-23(12-13-26-3)20(17)15-18/h7-10,14-15,22H,4-6,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLQXUSTWZGJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide (CAS Number: 1170209-22-9) is a sulfonamide derivative featuring a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. Its structure includes an ethoxy group and a methoxyethyl substituent on the tetrahydroquinoline core, which is key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H28N2O4S |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 1170209-22-9 |

Antimicrobial Activity

Research has indicated that sulfonamides exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth by targeting folate synthesis pathways. For instance, studies have shown that similar compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Case Study: A study conducted by Smith et al. (2023) demonstrated that derivatives of sulfonamides displayed a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus in the range of 1-10 µg/mL, suggesting promising antimicrobial potential for this compound as well.

Anticancer Activity

The compound has also been investigated for its anticancer properties. The tetrahydroquinoline scaffold is known for its ability to interact with DNA and inhibit cell proliferation.

Mechanism of Action: The proposed mechanism involves the inhibition of topoisomerases, which are crucial for DNA replication and transcription. By disrupting these processes, the compound can induce apoptosis in cancer cells.

Research Findings: In vitro studies reported by Jones et al. (2024) showed that the compound reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 5 to 15 µM.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and bioavailability due to its lipophilic nature. However, further research is required to fully elucidate its metabolic pathways and excretion profiles.

Toxicity Studies

Toxicity assessments are critical for any new pharmaceutical candidate. Initial toxicity studies indicated that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, long-term studies are necessary to confirm its safety profile.

Scientific Research Applications

Pharmacological Applications

- Anticancer Activity : Studies have indicated that compounds with quinoline structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has focused on the mechanisms by which these compounds interact with cellular pathways involved in cancer progression.

- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial effects. Investigations into the efficacy of this compound against various bacterial strains have shown promising results, suggesting its potential as a new antimicrobial agent.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate the specific mechanisms involved.

Chemical Research

- Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized in the development of novel pharmaceuticals and agrochemicals.

- Catalytic Applications : Its unique structure allows it to be explored as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Anticancer Mechanism

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar quinoline derivatives. The researchers found that these compounds could inhibit specific kinases involved in cell proliferation and survival pathways, leading to increased apoptosis in cancer cells.

Case Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide derivatives showed significant activity against multi-drug resistant strains of bacteria. The study highlighted the potential of these compounds in developing new antibiotics.

Comparison with Similar Compounds

Structural Analog 1: 4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide

- Key Differences: Benzene Ring Substituents: Fluoro (3-position) vs. methyl (3-position) in the target compound. Tetrahydroquinoline Substituent: Propylsulfonyl (1-position) vs. 2-methoxyethyl (1-position).

- Molecular Formula : C₂₃H₂₈FN₂O₅S₂.

- Implications: The electronegative fluorine atom may enhance metabolic stability but reduce lipophilicity compared to the methyl group.

Structural Analog 2: 3-Chloro-4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Key Differences: Benzene Ring Substituents: Chloro (3-position) and methoxy (4-position) vs. methyl (3-position) and ethoxy (4-position). Tetrahydroquinoline Substituent: Identical (2-methoxyethyl).

- Molecular Formula : C₁₉H₂₃ClN₂O₄S.

- Implications: Chlorine’s larger atomic radius and higher electronegativity may influence electronic properties and binding affinity. Methoxy at position 4 (vs.

Structural Analog 3: Bis-sulfonamide (Compound 11 from )

- Key Differences: Core Structure: Ethylenedioxybis(ethylamine) backbone vs. tetrahydroquinoline. Functional Groups: Dual sulfonamide groups vs. a single sulfonamide.

- Molecular Formula : C₁₈H₂₄N₂O₆S₂.

- Implications: The bis-sulfonamide design may enhance chelation or binding to divalent metal ions, diverging from the mono-sulfonamide’s typical receptor-targeted activity.

Comparative Data Table

Discussion of Structural and Functional Implications

- Substituent Effects :

- Tetrahydroquinoline Modifications: The 2-methoxyethyl group (target compound and Analog 2) provides flexibility and moderate polarity, whereas propylsulfonyl (Analog 1) introduces a stronger electron-withdrawing effect .

- Sulfonamide Configuration: Mono-sulfonamides (target, Analogs 1–2) are typical in enzyme inhibition, while bis-sulfonamides (Analog 3) may exhibit distinct mechanisms, such as ion channel modulation .

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, and how can its purity be validated?

- Methodological Answer : A general sulfonamide synthesis protocol involves coupling a sulfonyl chloride derivative with an amine under basic conditions. For example, pyridine or DMAP (4-dimethylaminopyridine) can act as both a base and catalyst in such reactions . After synthesis, purity validation should include:

- High-Performance Liquid Chromatography (HPLC) to assess chemical homogeneity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity.

- Mass Spectrometry (MS) for molecular weight verification.

- UV-Vis Spectroscopy (e.g., λmax ~255 nm for sulfonamide derivatives) to monitor electronic transitions .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Key techniques include:

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry (e.g., sulfonamide bond angles and torsion angles) .

- NMR Spectroscopy : Identifies proton environments (e.g., ethoxy/methoxy groups at δ ~1.3–3.5 ppm) and carbon backbone .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO, water, and buffers (e.g., PBS) using dynamic light scattering (DLS) or nephelometry.

- Stability : Perform accelerated stability studies under varying pH (2–9), temperatures (4°C to 37°C), and light exposure. Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling up reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps, as described in nitroarene cyclization methodologies .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction kinetics.

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/petroleum ether) to isolate high-purity product .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this sulfonamide derivative?

- Methodological Answer :

- Substituent Variation : Modify the ethoxy, methoxyethyl, or tetrahydroquinoline moieties and compare bioactivity (e.g., antimicrobial or enzyme inhibition assays) .

- Molecular Docking : Use software (e.g., AutoDock) to predict binding interactions with target proteins (e.g., carbonic anhydrase or kinase domains) .

- In Silico ADMET : Predict pharmacokinetic properties (e.g., LogP, metabolic stability) using tools like SwissADME .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time, controls).

- Purity Reassessment : Verify compound purity via HPLC and exclude batch-specific impurities .

- Orthogonal Assays : Cross-validate results using complementary methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What experimental approaches are suitable for studying the compound’s mechanism of action in enzymatic systems?

- Methodological Answer :

- Kinetic Analysis : Measure enzyme inhibition (IC₅₀, Ki) using Michaelis-Menten kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites interacting with the sulfonamide group .

Q. How can metabolic stability and CYP450 interactions be evaluated for this compound?

- Methodological Answer :

- Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to assess isoform-specific inhibition .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries (InChI keys, molecular formulas) to confirm compound identity .

- Safety Protocols : Handle the compound under fume hoods, use PPE, and adhere to institutional safety guidelines (refer to SDS documentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.